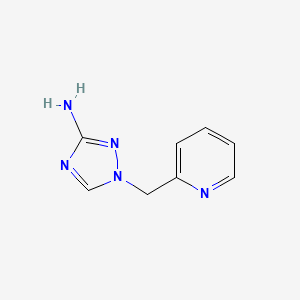
1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
The compound “1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a pyridine and a 1,2,4-triazole ring. These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(pyridin-2-yl)-1H-perimidine, has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .Chemical Reactions Analysis
Again, while specific reactions involving “1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine” are not available, similar compounds have been involved in various chemical reactions. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
- Scientific Field: Medicinal Chemistry, Pharmacology .
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for potential anti-fibrotic activities .
- Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antiproliferative Activity
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines .
- Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated in vitro against A549, HCT-116, and PC-3 cancer cell lines. Further cellular mechanism studies confirmed that the most active compound could induce the apoptosis of A549 cells in a concentration-dependent manner .
- Results: Most of the target compounds demonstrated significant antiproliferative effects on all the selective cancer cell lines. The most active compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), was more potent than the positive control with an IC50 value of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM, respectively .
Catalyst in Suzuki-Miyaura Coupling
- Scientific Field: Organic Chemistry .
- Application Summary: Palladacycles having normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core were synthesized. These complexes have been found to be efficient as catalysts for the Suzuki–Miyaura coupling .
- Methods of Application: The precursor aldehydes, ligands, and the Pd(II)-complexes derived from them, were characterized using 1H and 13C {1H} NMR and HR-MS. Complexes were authenticated with single crystal X-ray diffraction .
- Results: The optimum loading of the complexes as catalysts is 0.001–0.01 and 1 mol% respectively for the two reactions, which appear to follow a homogeneous pathway .
Substitution Reactions of Palladium (II) Complexes
- Scientific Field: Inorganic Chemistry .
- Application Summary: The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd(II) complexes was investigated .
- Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis. The effect of concentration and temperature on substitution behavior of coordinated chloride ligands by three bio-relevant thiourea nucleophiles was studied in a 0.1 M (LiCl) solution of ultra-pure water under pseudo-first order conditions .
- Results: The substitution of the chloride ligands from the Pd(II) metal by thiourea nucleophiles was a two-step reaction, where the chloride trans to the pyridine ligand was substituted first due to the strong trans effect on the pyridine ring compared to the amine group .
Catalyst-Free Synthesis of Carbamates
- Scientific Field: Organic Chemistry .
- Application Summary: A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
- Methods of Application: The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results: The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFQTLLGKCEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine | |
CAS RN |
1184416-55-4 | |
| Record name | 1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



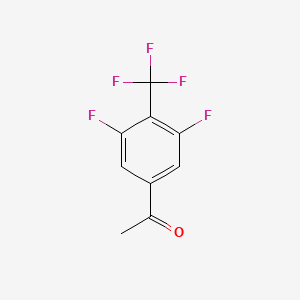
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
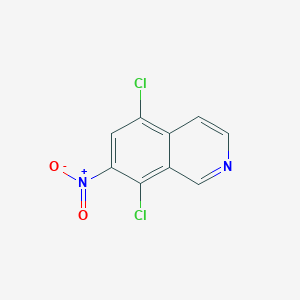
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
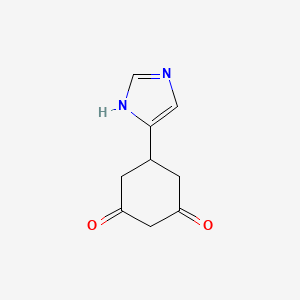
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
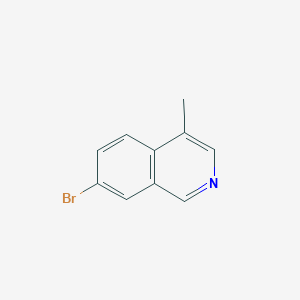
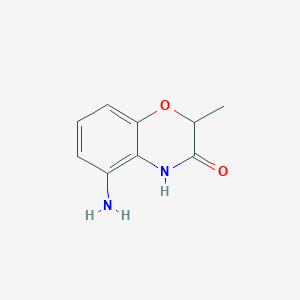
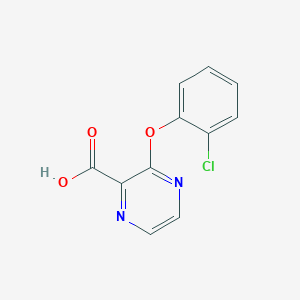
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)